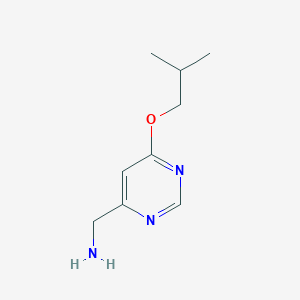![molecular formula C12H11N5O B2913706 N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361986-05-2](/img/structure/B2913706.png)
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Microwave-Assisted Synthesis : Efficient microwave-assisted chemical processes were employed to create these analogues. Notably, thieno[3,2-d]pyrimidin-4-amines 4a and 4c demonstrated antiproliferative activity similar to MPC-6827 against human colorectal cancer cells .
- Heteroaryl Amines : Compounds containing five-membered heteroaryl amines have shown promising antiviral activity. Further modifications of these amines could lead to potential antiviral therapeutics .
- Indole Derivatives : Indole derivatives, including N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a derivative of indole) functions as a plant hormone produced during tryptophan degradation in higher plants .
Anticancer Properties
Antiviral Activity
Biological and Clinical Applications
Dihydrofolate Reductase Inhibition
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinases (CDKs) . CDKs are crucial proteins that regulate cell cycles and transcriptions . They are divided into subfamilies that regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) .
Mode of Action
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular functions .
Biochemical Pathways
The compound’s interaction with CDKs affects various biochemical pathways. The inhibition of CDKs disrupts the normal cell cycle and transcription processes . This disruption can lead to the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Pharmacokinetics
The pharmacokinetics of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property impacts the compound’s bioavailability, influencing its therapeutic effectiveness .
Result of Action
The result of the compound’s action at the molecular and cellular level involves the effective alleviation of symptoms in disease models. For instance, in an imiquimod-induced psoriasis mouse model, oral administration of the compound showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .
properties
IUPAC Name |
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-9(10)16-11-8-6-15-17-12(8)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABNTSMVDVUVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)
![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)

![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)
![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)
